molecular formula C9H15N3O2 B15323447 5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15323447
M. Wt: 197.23 g/mol
InChI Key: SCFCWFYGQSVSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by an ethyl group at position 5 and an isobutyl group at position 1 of the triazole ring, with a carboxylic acid substituent at position 2. Triazole carboxylic acids are of significant interest in medicinal and materials chemistry due to their structural diversity and bioactivity. The ethyl and isobutyl substituents confer distinct steric and electronic properties, influencing solubility, stability, and biological interactions compared to aryl or electron-withdrawing group-containing analogs.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-ethyl-1-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-7-8(9(13)14)10-11-12(7)5-6(2)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

SCFCWFYGQSVSQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through the reaction of hydrazine with a suitable aldehyde or ketone in the presence of a strong acid catalyst.

  • Introduction of Ethyl and Isobutyl Groups: The ethyl and isobutyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : CF3 or chlorophenyl substituents (e.g., ) enhance bioactivity by stabilizing negative charge on the carboxylic acid, improving target binding.
  • Zwitterionic Forms : Thiazole-containing analogs (e.g., ) exhibit zwitterionic behavior, enhancing cell permeability and activity.

Physicochemical Properties

  • Acidity : The carboxylic acid pKa is influenced by substituents. Electron-withdrawing groups (CF3, Cl) lower pKa (~2–3), enhancing ionization, while alkyl groups (ethyl, isobutyl) raise pKa (~4–5), reducing solubility .
  • Stability : Triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C), as observed in . Bulky substituents (e.g., isobutyl) may slow this process.
  • Solubility : Hydrophobicity increases with alkyl groups, limiting aqueous solubility but improving lipid membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.